molecular formula C21H33N3O2S B2360758 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE CAS No. 1008461-79-7

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE

Cat. No.: B2360758
CAS No.: 1008461-79-7
M. Wt: 391.57
InChI Key: COKJZPXBVOPLNJ-UHFFFAOYSA-N
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Description

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE is a complex organic compound that features a thiazole ring, an adamantyl group, and a pentanamide chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Alcohol derivatives of the adamantyl-acetyl moiety

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to the presence of the thiazole ring.

    Medicine: Investigated for its potential use in cancer therapy, as thiazole derivatives have shown cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials and catalysts due to the unique properties of the adamantyl group.

Mechanism of Action

The mechanism of action of 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.

    Pathways Involved: It may interfere with the cell cycle, inducing apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE is unique due to the presence of the adamantyl group, which imparts increased stability and lipophilicity to the molecule. This enhances its potential as a drug candidate by improving its pharmacokinetic properties and ability to cross biological membranes.

Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h13-17H,3-12H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKJZPXBVOPLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NCCS1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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